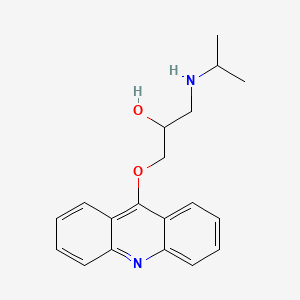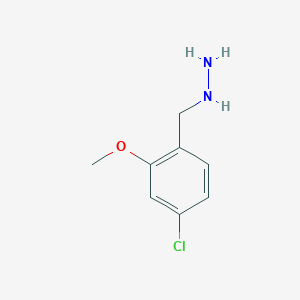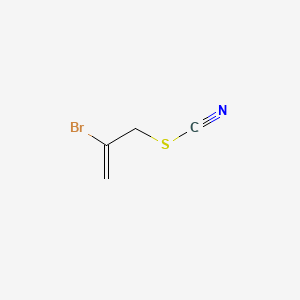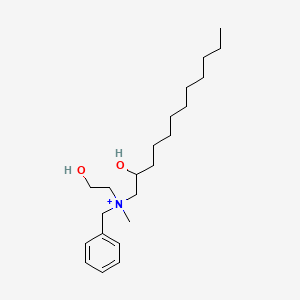
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol is a chemical compound that belongs to the class of acridine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include acridine and 3-((1-methylethyl)amino)-2-propanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction.
Reaction Steps: The acridine derivative is first activated by introducing a leaving group, such as a halogen, at the 9-position. This is followed by the nucleophilic substitution of the leaving group with the 3-((1-methylethyl)amino)-2-propanol moiety, resulting in the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the reaction progress and verify the identity of the compound.
化学反应分析
Types of Reactions
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
科学研究应用
1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Biology: Researchers investigate its interactions with biological macromolecules, such as DNA and proteins, to understand its mechanism of action and potential as a biochemical tool.
Industry: The compound may be used as an intermediate in the synthesis of other acridine derivatives or as a component in specialty chemicals.
作用机制
The mechanism of action of 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, or metabolic pathways. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
Phenol,4-[(6-chloro-2-methoxy-9-acridinyl)amino]-5-methyl-2-(1-methylethyl): This compound shares structural similarities with 1-(9-Acridinyloxy)-3-((1-methylethyl)amino)-2-propanol and may exhibit similar biological activities.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties. Its unique combination of the acridine moiety and the 3-((1-methylethyl)amino)-2-propanol group may result in specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
113105-88-7 |
|---|---|
分子式 |
C19H22N2O2 |
分子量 |
310.4 g/mol |
IUPAC 名称 |
1-acridin-9-yloxy-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C19H22N2O2/c1-13(2)20-11-14(22)12-23-19-15-7-3-5-9-17(15)21-18-10-6-4-8-16(18)19/h3-10,13-14,20,22H,11-12H2,1-2H3 |
InChI 键 |
JUSVXBAWLVGDTE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=C2C=CC=CC2=NC3=CC=CC=C31)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[2-Hydroxy-3-(propylamino)propoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12813565.png)


![17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12813577.png)
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)

![1-(2-methyl-1H-benzo[d]imidazol-5-yl)propan-1-one](/img/structure/B12813605.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)





